molecular formula C15H17ClN2S B5637269 1-(4-chlorophenyl)-4-(3-thienylmethyl)piperazine

1-(4-chlorophenyl)-4-(3-thienylmethyl)piperazine

Cat. No. B5637269
M. Wt: 292.8 g/mol
InChI Key: AVEWTKSKCDGJRN-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-4-(3-thienylmethyl)piperazine is part of a class of organic compounds known for their diverse chemical structures and significant potential in pharmaceutical applications. The interest in such compounds lies in their structural diversity and the ability to modulate their physical, chemical, and biological properties through various synthetic strategies.

Synthesis Analysis

The synthesis of similar chlorophenyl piperazine derivatives typically involves multiple steps, including alkylation, acidulation, and reduction processes. For instance, the synthesis of 1-(3-chlorophenyl)piperazine derivatives has been achieved through the reaction of chloroaniline with bis-(2-chloroethyl)amine hydrochloride, followed by reaction with l-bromo-3-chloropropane, yielding the desired product with an overall yield of 45.7% (Mai, 2005).

Molecular Structure Analysis

The molecular structure of piperazine derivatives, including 1-(4-chlorophenyl)-4-(3-thienylmethyl)piperazine, can be confirmed through various analytical techniques such as IR spectroscopy and 1H-NMR. These methods provide detailed information on the compound's functional groups and molecular geometry, crucial for understanding its chemical behavior and potential applications (Quan, 2006).

Chemical Reactions and Properties

Piperazine derivatives undergo a range of chemical reactions, including alkylation, acidulation, and hydrolysis. These reactions are influenced by various factors, such as the nature of substituents on the phenyl ring, which can significantly affect the compound's chemical properties and biological activity (Romagnoli et al., 2008).

properties

IUPAC Name

1-(4-chlorophenyl)-4-(thiophen-3-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2S/c16-14-1-3-15(4-2-14)18-8-6-17(7-9-18)11-13-5-10-19-12-13/h1-5,10,12H,6-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVEWTKSKCDGJRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CSC=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5266864

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